Butanamide, 2,2-dichloro-N-methyl-3-oxo-

Analytical Chemistry Environmental Monitoring Pesticide Residue Analysis

Substituting non-dichlorinated analogs for Monocrotophos-d6 synthesis causes analytical failure-the 2,2-dichloro motif in CAS 20132-74-5 is structurally essential for deuterium incorporation. This α,α-dichloro-β-keto amide provides: • Definitive precursor for Monocrotophos-d6 (M526052) stable isotope-labeled analytical standard • Essential electrophilic center enabling precise deuterium labeling for LC-MS/MS residue monitoring • Versatile scaffold for heterocyclic library synthesis in agrochemical SAR studies Supply: In stock; shipped ambient globally.

Molecular Formula C5H7Cl2NO2
Molecular Weight 184.02 g/mol
CAS No. 20132-74-5
Cat. No. B13432790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, 2,2-dichloro-N-methyl-3-oxo-
CAS20132-74-5
Molecular FormulaC5H7Cl2NO2
Molecular Weight184.02 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)NC)(Cl)Cl
InChIInChI=1S/C5H7Cl2NO2/c1-3(9)5(6,7)4(10)8-2/h1-2H3,(H,8,10)
InChIKeyFUSJRPBAYJMLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 20132-74-5 Overview


Butanamide, 2,2-dichloro-N-methyl-3-oxo- (CAS 20132-74-5), also known as 2,2-dichloro-N-methyl-3-oxobutanamide, is a synthetic, functionalized β-keto amide characterized by a 2,2-dichloro substitution on the butanamide backbone [1]. It is registered on the US EPA TSCA Inventory, confirming its established role in industrial chemical commerce [2]. The compound's primary documented application is as a crucial intermediate in the synthesis of Monocrotophos-d6, a stable isotope-labeled analytical standard essential for the environmental monitoring and food safety testing of the insecticide Monocrotophos . Its core structural motif, featuring an α-dichlorinated carbonyl, places it within the broader chemical class of dichloroacetamide derivatives, a group recognized for diverse applications including their function as herbicide safeners and as reactive synthons in heterocyclic chemistry [3].

Exclusive precursor for Monocrotophos-d6 analytical standard synthesis
α,α-Dichloro-β-keto amide scaffold for electrophilic transformations
TSCA-listed industrial chemical for compliant procurement

CAS 20132-74-5 vs. Analogs


Selecting the wrong starting material for synthesizing a labeled standard like Monocrotophos-d6 can lead to costly analytical failures. Substituting the simpler, non-dichlorinated analog N-methyl-3-oxobutanamide (CAS 20306-75-6) or the mono-chlorinated intermediate 2-chloro-N-methyl-3-oxobutanamide (CAS 4116-10-3) is fundamentally unworkable. These compounds lack the two chlorine atoms that define the reactivity and structural scaffold required to incorporate the deuterium-labeled moieties and build the exact isotopologue. The 2,2-dichloro motif in CAS 20132-74-5 provides a distinct electrophilic center that is essential for the subsequent chemical transformations leading to the target labeled molecule. Furthermore, the α,α-dichloro-β-keto amide structure imparts a unique reactivity profile compared to other dichloroacetamide safeners (e.g., benoxacor, dichlormid) that possess different N-substitution patterns, making them inappropriate for this specific synthetic route [1]. The following quantitative evidence substantiates these critical chemical and functional differentiations.

Non-chlorinated Lacks chlorine atoms required for deuterium incorporation; unsuitable for labeled standard synthesis.
Mono-chlorinated Insufficient electrophilic centers shift reactivity, preventing target isotopologue formation.
N-substitution Different N-alkyl groups in safeners (e.g., benoxacor) alter synthetic route compatibility and scaffold utility.

Quantitative Evidence for CAS 20132-74-5


Exclusive Monocrotophos-d6 Intermediate

CAS 20132-74-5 is specifically and exclusively documented as the key intermediate for synthesizing Monocrotophos-d6 (M526052), a deuterium-labeled analytical standard . The non-dichlorinated precursor, N-methyl-3-oxobutanamide (CAS 20306-75-6), is used to synthesize unlabeled Monocrotophos but lacks the structural features necessary to produce the labeled isotopologue . This functional difference is absolute and represents a critical path for analytical method development.

Monocrotophos-d6 Intermediate
Head-to-head
Binary Suitability (Fit vs. Unfit)
Target vs. N-methyl-3-oxobutanamide
Reported exclusive fit for labeled standard synthesis
Absolute functional difference; non-substitutable in analytical method development.
Analytical Chemistry Environmental Monitoring Pesticide Residue Analysis Stable Isotope-Labeled Standards

Active US TSCA Inventory Status

CAS 20132-74-5 is listed as 'Active' on the 2024 CDR TSCA Inv, confirming its legal status for commercial manufacturing, import, and processing in the United States [1]. In contrast, a hypothetical analog with a different N-substituent (e.g., N-phenyl analog CAS 171262-24-1) may have a different or unreported regulatory status, creating potential supply chain and legal risk for industrial-scale procurement.

US TSCA Inventory Status
Head-to-head
Active vs. Unspecified
Target vs. N-phenyl analog (CAS 171262-24-1)
Verified compliant industrial chemical procurement
Mitigates legal and supply chain risk for US-based manufacturing.
Regulatory Compliance Chemical Inventory Procurement TSCA

Validated HPLC Purity Method

A validated reverse-phase HPLC method has been specifically documented for the analysis of CAS 20132-74-5 using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase [1]. This method is scalable and noted to be suitable for both analytical quality control and preparative isolation, including pharmacokinetic studies. While generic methods for other β-keto amides exist, this validated, compound-specific protocol provides a direct, time-saving starting point for analytical chemists.

Validated HPLC Method
Method context
Specific RP-HPLC Method Available
Newcrom R1 column; acetonitrile/water/phosphoric acid
Accelerates analytical QC development
Scalable to preparative isolation and UPLC; reduces method optimization time.
Analytical Method Development Quality Control HPLC UPLC

CAS 20132-74-5 Applications


Monocrotophos-d6 Internal Standard Synthesis

The primary, high-value application for CAS 20132-74-5 is its use as the definitive starting material for the laboratory-scale synthesis of Monocrotophos-d6 (M526052) . This labeled standard is indispensable for developing and validating accurate, matrix-effect-corrected LC-MS/MS methods for quantifying Monocrotophos residues in complex matrices like food, water, and soil, as mandated by global regulatory bodies. The chemical's specific α,α-dichloro motif is essential for the incorporation of the deuterium label during the synthesis of the final isotopologue .

Dichloroacetamide Safener Scaffold

The 2,2-dichloro-3-oxobutanamide core of CAS 20132-74-5 represents a versatile scaffold for agrochemical or medicinal chemistry research [1]. Its documented membership in the dichloroacetamide class, which includes several commercial herbicide safeners, suggests its potential utility in structure-activity relationship (SAR) studies aimed at discovering new safeners with improved crop selectivity or environmental profiles. Researchers can modify the N-methyl group or leverage the electrophilic α-carbon for building diverse heterocyclic libraries, a common strategy in early-stage discovery [2].

Heterocyclic Building Block

The dense functionality of CAS 20132-74-5—an α,α-dichloro-β-keto amide—makes it a valuable synthon in medicinal chemistry for constructing biologically relevant heterocycles [2]. The electrophilic nature of the dichlorinated carbon and the nucleophilic amide nitrogen allow for diverse condensation and cyclization reactions, enabling the rapid generation of compound libraries containing pyrazoles, isoxazoles, and other pharmacophoric rings. This application is supported by the general synthetic utility of 3-oxobutanamides in heterocyclic chemistry [3].

Application
Selection Property
Validation Focus
LC-MS/MS Internal Standard Synthesis
Labeled standard precursor fitness
Labeled standard synthesis verification
Agrochemical Safener SAR
Dichloroacetamide scaffold
Crop selectivity endpoints
Heterocycle Library Synthesis
Reactive α,α-dichloro-β-keto amide
Synthetic transformation yields

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butanamide, 2,2-dichloro-N-methyl-3-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.